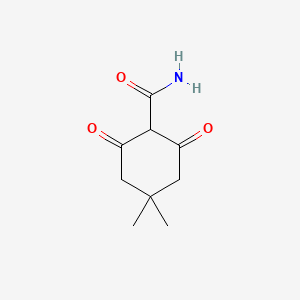

4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide

Description

4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide is a cyclohexane derivative featuring a carboxamide group at position 1, with two ketone groups at positions 2 and 6 and dimethyl substituents at position 4. These compounds are pivotal intermediates in cycloaddition reactions, particularly with nitrilimines or hydrazonoyl halides, to form bioactive heterocycles like 1,3,4-thiadiazoles . The carboxamide variant is hypothesized to exhibit similar reactivity but with distinct electronic properties due to the amide group’s hydrogen-bonding capacity and polarity. Potential applications span pharmaceuticals, agrochemicals, and peptide synthesis, leveraging its stability and functional versatility.

Properties

IUPAC Name |

4,4-dimethyl-2,6-dioxocyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-9(2)3-5(11)7(8(10)13)6(12)4-9/h7H,3-4H2,1-2H3,(H2,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYHFBSJWRHKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40916494 | |

| Record name | 4,4-Dimethyl-2,6-dioxocyclohexane-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40916494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941-70-8 | |

| Record name | NSC41283 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethyl-2,6-dioxocyclohexane-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40916494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-DIMETHYL-2,6-DIOXO-CYCLOHEXANECARBOXYLIC ACID AMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide typically involves the acylation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with acetic anhydride in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine. The reaction is carried out under an inert atmosphere, usually argon, and the mixture is stirred for an extended period to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for 4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Organic Synthesis

4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of functional groups that can be further modified to create complex molecules.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as a starting material for synthesizing bioactive molecules. By modifying the dioxocyclohexanecarboxamide framework, researchers developed derivatives with enhanced pharmacological properties, including anti-inflammatory and analgesic activities.

Medicinal Chemistry

In medicinal chemistry, 4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide has been explored for its potential therapeutic applications.

Case Study: Anticancer Activity

Research indicated that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines. The mechanism involved the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Material Science

The compound is also investigated for its potential applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Development

A recent study focused on incorporating 4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials showed improved performance in high-temperature applications.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic compounds | Enhanced synthesis of bioactive molecules |

| Medicinal Chemistry | Potential therapeutic agent | Significant anticancer activity |

| Material Science | Development of polymers and coatings | Improved thermal stability |

Mechanism of Action

The mechanism by which 4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

4,4-Dimethyl-2,6-dioxocyclohexane-thiocarboxamides

Structural Differences : Replaces the carboxamide’s oxygen with sulfur (C=S vs. C=O).

Reactivity : The thiocarboxamide’s sulfur atom enhances nucleophilicity, enabling selective cycloadditions with nitrilimines to form thiadiazoles. This contrasts with the carboxamide’s oxygen, which favors hydrogen bonding and slower reaction kinetics .

Applications : Thiocarboxamides yield antimicrobial and anticancer thiadiazole derivatives, whereas carboxamides may offer improved solubility for drug delivery .

4,4-Dimethyl-2,6-dioxocyclohexanecarbaldehyde

Structural Differences: Substitutes the carboxamide with an aldehyde group (CHO). Reactivity: The aldehyde undergoes condensation reactions (e.g., enaminone formation) and is more electrophilic than the carboxamide. In contrast, the carboxamide’s resonance-stabilized amide group resists nucleophilic attack . Applications: Used as an intermediate in heterocyclic synthesis (e.g., sulfonamide derivatives) , whereas the carboxamide’s stability suits protective group strategies in peptides .

Methyl 2,2-Dimethyl-4,6-dioxocyclohexanecarboxylate

Structural Differences : Features a carboxylate ester (COOR) instead of carboxamide (CONH₂).

Reactivity : Esters hydrolyze readily under acidic/basic conditions, unlike the hydrolytically stable carboxamide. The ester’s lower polarity also reduces solubility in polar solvents .

Applications : Serves as a precursor for carboxylic acids via hydrolysis, while the carboxamide’s hydrogen-bonding capacity enhances biomolecular interactions .

Dde Protecting Group (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)

Structural Differences : Contains an enamine (C=N) linkage instead of a carboxamide.

Reactivity : The Dde group is cleaved under mild hydrazine treatment, enabling orthogonal protection in solid-phase peptide synthesis. The carboxamide lacks this lability but offers superior stability in basic conditions .

Applications : Dde is widely used in peptide chemistry, while the carboxamide could serve as a stable linker or pharmacophore .

4,4′-Methylenebis(cyclohexylamine) Analogs

Structural Differences : Replaces the carboxamide with primary amine groups.

Toxicology : Read-across data suggest similar toxicological profiles for structurally analogous cyclohexane derivatives, but the carboxamide’s amide group may reduce volatility and dermal absorption compared to amines .

Comparative Data Table

Key Research Findings

- Reactivity Hierarchy : Thiocarboxamides > Aldehydes > Carboxamides > Esters in nucleophilic reactions due to electronic effects .

- Biological Relevance : Thiadiazoles from thiocarboxamides show broader antimicrobial activity than carboxamide derivatives, likely due to sulfur’s lipophilicity .

- Synthetic Utility : The carboxamide’s stability and Dde’s labile nature highlight complementary roles in organic and peptide chemistry .

Biological Activity

4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide (CAS Number: 941-70-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₉H₁₃N₁O₃

- Molecular Weight : 183.204 g/mol

- Density : 1.172 g/cm³

- Boiling Point : 411.1 °C

The biological activity of 4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide is attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can affect metabolic pathways.

- Receptor Binding : It may bind to cellular receptors, influencing signal transduction pathways and cellular responses.

Antimicrobial Properties

Research indicates that 4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The results indicate that while it has effective antimicrobial properties, its cytotoxic effects on human cell lines are minimal at therapeutic doses.

Case Studies

- Antibacterial Efficacy : A study published by Tada et al. (1990) examined the antibacterial properties of various derivatives of cyclohexanecarboxamides, including 4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : In another study by Bakibaev et al. (1991), the antifungal efficacy against Candida species was assessed. The findings suggested that the compound could be a potential candidate for developing antifungal agents.

- Safety Profile Evaluation : Further research focused on evaluating the cytotoxic effects on human cell lines. The results indicated that at concentrations effective for antimicrobial action, the compound exhibited low cytotoxicity.

Q & A

Q. What is the optimized synthetic route for 4,4-dimethyl-2,6-dioxocyclohexanecarboxamide derivatives, and how are they characterized?

The compound is synthesized by reacting 5,5-dimethylcyclohexane-1,3-dione (dimedone) with aryl isothiocyanates in dimethylformamide (DMF) under basic conditions (KOH). After acidification, the product precipitates and is purified via crystallization. Structural confirmation employs:

- IR spectroscopy to identify NH (3217 cm⁻¹) and carbonyl (C=O, ~1660–1700 cm⁻¹) stretches.

- NMR spectroscopy (¹H and ¹³C) to resolve methyl (δ 1.12 ppm), cyclohexane backbone protons (δ 2.50–2.65 ppm), and aromatic substituents.

- Elemental analysis to validate purity (e.g., C: 65.44%, N: 5.09% for 3a) .

Q. How do substituents on the aryl group influence the physical properties of 4,4-dimethyl-2,6-dioxocyclohexanecarboxamide derivatives?

Substituents alter melting points and solubility. For example:

Q. What spectroscopic methods are critical for distinguishing thiocarboxamide vs. carboxamide derivatives?

- IR spectroscopy : Thiocarboxamides show a distinct C=S stretch (~1250–1050 cm⁻¹), absent in carboxamides.

- ¹³C NMR : Thiocarbonyl (C=S) resonances appear at ~187–190 ppm, whereas carboxamides (C=O) resonate at ~165–175 ppm .

Advanced Research Questions

Q. How do nitrilimines undergo site-selective cycloaddition with 4,4-dimethyl-2,6-dioxocyclohexanecarboxamide, and what dictates product regiochemistry?

Nitrilimines react at three dipolarophilic sites: C=O, C=C, and C=S. Regioselectivity is governed by:

Q. What methodologies evaluate the antibacterial and anticorrosion potential of metal complexes derived from this compound?

- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and E. coli using agar diffusion.

- Anticorrosion studies : Electrochemical impedance spectroscopy (EIS) in 0.5 M HCl to measure carbon steel protection efficiency. Ni²⁺ and Co²⁺ complexes show enhanced activity due to improved ligand-to-metal charge transfer .

Q. How is 4,4-dimethyl-2,6-dioxocyclohexanecarboxamide utilized as a protecting group in peptide synthesis?

The ivDde group (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) protects amines during solid-phase synthesis. Key features:

Q. Can computational methods predict the reactivity of this compound in cycloaddition reactions?

Yes. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.